molecular formula C15H13BrN4 B5358933 2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine

2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine

Cat. No. B5358933
M. Wt: 329.19 g/mol
InChI Key: CLBFAKALONTKBD-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine, also known as BPT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPT belongs to the class of benzotriazine derivatives and is known to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. In

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine involves the inhibition of multiple signaling pathways that are involved in cell proliferation, survival, and inflammation. This compound targets the PI3K/Akt pathway, which is commonly activated in cancer cells and promotes cell survival and growth. This compound also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. This compound further targets the MAPK/ERK pathway, which controls cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. This compound also modulates the expression of various genes and proteins that are involved in cell cycle regulation, DNA damage response, and immune responses. This compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine has several advantages for lab experiments, including its high potency and selectivity for cancer cells, low toxicity in normal cells, and ability to sensitize cancer cells to chemotherapy and radiation therapy. However, this compound also has some limitations, such as its poor solubility in aqueous solutions and its potential instability under certain conditions.

Future Directions

There are several future directions for the research and development of 2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine. One direction is to improve the synthesis of this compound and its derivatives to increase their yield and purity. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in preclinical and clinical studies. This will help to determine the optimal dosage, administration route, and treatment duration of this compound for different types of cancer and other diseases. Furthermore, future studies can explore the combination of this compound with other anticancer agents, such as immunotherapy and targeted therapy, to enhance its therapeutic efficacy and overcome drug resistance.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine involves the reaction of 4-bromobenzylamine with 2-cyano-3-nitroso-4,5,6,7-tetrahydrobenzo[b]thiophene in the presence of a base. The resulting intermediate is then subjected to reduction with palladium on carbon to yield the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of base and solvent, reaction temperature, and reaction time.

Scientific Research Applications

2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine has been extensively studied for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, such as PI3K/Akt, NF-κB, and MAPK/ERK. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
In addition to its anticancer properties, this compound has also been studied for its anti-inflammatory and antiviral activities. This compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the expression of inflammatory enzymes, such as COX-2 and iNOS. This compound also exhibits antiviral activity against various viruses, including influenza virus, hepatitis B virus, and HIV-1.

properties

IUPAC Name

2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4/c16-11-7-5-10(6-8-11)14-9-20-15(18-14)17-12-3-1-2-4-13(12)19-20/h5-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBFAKALONTKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=C(N=C3N=C2C1)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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